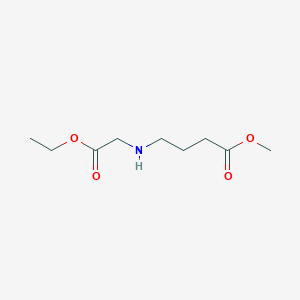

Methyl 4-(2-Ethoxy-2-oxoethylamino)butanoate

Description

Methyl 4-(2-Ethoxy-2-oxoethylamino)butanoate is a specialized ester compound featuring a butanoate backbone substituted with a 2-ethoxy-2-oxoethylamino group. These compounds are typically utilized in laboratory research for exploring reactivity patterns, biological activity, or as intermediates in organic synthesis.

Properties

IUPAC Name |

methyl 4-[(2-ethoxy-2-oxoethyl)amino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-3-14-9(12)7-10-6-4-5-8(11)13-2/h10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEJPUUJHIXMFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-Ethoxy-2-oxoethylamino)butanoate typically involves the reaction of 4-aminobutanoic acid with ethyl oxalyl chloride, followed by esterification with methanol. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process is conducted in cGMP (current Good Manufacturing Practice) facilities to ensure the quality and safety of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-Ethoxy-2-oxoethylamino)butanoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an anhydrous solvent.

Substitution: Halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H25NO6

- Molecular Weight : 303.36 g/mol

- CAS Number : 1256633-34-7

The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used as a protecting group in organic synthesis, particularly in peptide chemistry. Its structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing complex organic molecules.

Chemistry

Methyl 4-(2-ethoxy-2-oxoethylamino)butanoate serves as a crucial building block in organic synthesis. It is involved in:

- Peptide Synthesis : The Boc group protects the amino functionality during peptide formation, allowing for selective reactions without interfering with the amino group.

| Reaction Type | Description |

|---|---|

| Hydrolysis | The ester and Boc groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine. |

| Substitution | Participates in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles. |

| Reduction | The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride. |

Biology

In biological research, this compound is utilized for:

- Modification of Biomolecules : It enables the study of biological processes by allowing researchers to modify biomolecules selectively.

| Application Area | Description |

|---|---|

| Drug Development | Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules. |

| Biochemical Pathways | Its role in biochemical pathways is significant for understanding metabolic processes involving amino acids and derivatives. |

Medicine

The compound shows promise in medicinal chemistry:

- Drug Delivery Systems : Its chemical properties allow it to be explored as a carrier for delivering therapeutic agents effectively.

Case Study 1: Peptide Synthesis

A study demonstrated the successful use of this compound in synthesizing a series of bioactive peptides. The Boc protecting group facilitated the formation of peptide bonds without premature deprotection, leading to high-yield synthesis.

Case Study 2: Drug Development

Research focusing on drug delivery applications highlighted how this compound could enhance the solubility and stability of poorly soluble drugs, improving their bioavailability when administered.

Mechanism of Action

The mechanism of action of Methyl 4-(2-Ethoxy-2-oxoethylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate

- CAS Number : 1256633-23-4

- Molecular Formula: C₁₇H₂₃NO₄

- Molecular Weight : 305.37 g/mol

- Key Features : Incorporates a benzyl group on the nitrogen atom, enhancing steric bulk and lipophilicity.

- Applications : Used exclusively in laboratory research; its benzyl substituent may influence binding affinity in catalytic or receptor studies.

- Safety: Classified as a non-household, non-pharmaceutical compound with specific handling protocols .

2-(4-Hydroxy-3-Methoxyphenyl)-2-oxoethyl 4-Aminobutanoate

- CAS Number : 284043-11-4

- Molecular Formula: C₁₃H₁₅NO₅

- Molecular Weight : 265.26 g/mol

- Key Features: Contains a phenolic (4-hydroxy-3-methoxyphenyl) group, enabling hydrogen bonding and increased polarity.

- Applications: Potential interest in medicinal chemistry due to the phenolic moiety, which is common in bioactive molecules.

- Properties : Higher solubility in polar solvents compared to purely aliphatic analogs .

4-Methoxy-2-Methyl-4-Oxobutanoate

- CAS Number : 23268-03-3

- Molecular Formula : C₆H₉O₄⁻ (anionic form)

- Molecular Weight : 145.13 g/mol

- Key Features : A smaller, negatively charged molecule with methoxy and methyl groups.

Ethyl 2-Acetyl-2-Methyl-4-Oxo-4-Phenylbutanoate

- CAS Number : 111400-48-7

- Molecular Formula : C₁₅H₁₈O₄

- Molecular Weight : 262.30 g/mol

- Key Features : Features acetyl, methyl, and phenyl groups, contributing to high steric hindrance and aromatic interactions.

- Applications: Suitable for studying keto-enol tautomerism or as a precursor in multi-step syntheses.

- Properties : Elevated molecular weight and hydrophobicity due to the phenyl group .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate | 1256633-23-4 | C₁₇H₂₃NO₄ | 305.37 | Benzyl, ethoxy-oxoethyl, ester | Lab research intermediates |

| 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl 4-aminobutanoate | 284043-11-4 | C₁₃H₁₅NO₅ | 265.26 | Phenolic, methoxy, amino, ester | Bioactive molecule studies |

| 4-Methoxy-2-methyl-4-oxobutanoate | 23268-03-3 | C₆H₉O₄⁻ | 145.13 | Methoxy, oxo, methyl | Acid-base reactivity studies |

| Ethyl 2-acetyl-2-methyl-4-oxo-4-phenylbutanoate | 111400-48-7 | C₁₅H₁₈O₄ | 262.30 | Acetyl, phenyl, ester | Tautomerism and synthesis |

Biological Activity

Methyl 4-(2-Ethoxy-2-oxoethylamino)butanoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure with functional groups that may contribute to its reactivity and biological properties. Understanding its biological activity is essential for exploring its applications in drug development and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₉N₃O₄, with a molecular weight of approximately 273.3 g/mol. The compound contains an ethoxy group, an oxoethyl moiety, and an amino group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N₃O₄ |

| Molecular Weight | 273.3 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition: The compound can interact with specific enzymes, potentially inhibiting their activity by binding to the active site.

- Receptor Modulation: It may modulate receptor activity, influencing signal transduction pathways within cells.

- Substrate Interaction: The structural components allow it to mimic substrates or ligands, facilitating interactions with biological macromolecules.

Pharmacological Properties

Research indicates that derivatives of this compound may exhibit various pharmacological properties, including:

- Antimicrobial Activity: Some studies suggest potential efficacy against bacterial strains.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways.

- Cytotoxicity: Preliminary data indicate that certain derivatives could induce apoptosis in cancer cell lines.

Case Studies

-

Antimicrobial Activity Study:

A study conducted on the antimicrobial properties of this compound showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating moderate antibacterial activity. -

Cytotoxicity Assessment:

In vitro assays on human cancer cell lines revealed that the compound exhibited cytotoxic effects at concentrations above 50 µM. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting a potential mechanism for its anticancer activity. -

Inflammation Modulation:

Research involving animal models demonstrated that administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its anti-inflammatory potential.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate | Contains a benzyl group; lacks ethoxycarbonyl group | Moderate antimicrobial effects |

| Ethyl 4-(phenylamino)butanoate | Contains a phenyl group; different steric properties | Lower cytotoxicity compared to Methyl compound |

| Methyl 4-(tert-butoxycarbonyl(2-methoxy-2-oxoethyl)amino)butanoate | Different protective group; affects reactivity | Enhanced stability but less biological activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(2-Ethoxy-2-oxoethylamino)butanoate, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via a condensation reaction between methyl 4-aminobutanoate and ethyl glyoxylate derivatives. A published procedure achieves 75% yield by reacting precursors in methanol under reflux, followed by purification via column chromatography . To optimize yield:

- Control reaction stoichiometry (1:1 molar ratio of amine to ester).

- Use anhydrous solvents to minimize hydrolysis side reactions.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

- Data Consideration : NMR analysis (e.g., δ 3.71 ppm for methoxy groups) confirms structural integrity .

Q. What analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR resolve ester, ethoxy, and amino proton environments. For example, the methoxy group appears as a singlet at δ ~3.7 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺, with expected m/z matching C₁₀H₁₉NO₄ (theoretical: 233.13 g/mol).

- Infrared (IR) Spectroscopy : Confirm ester C=O stretches at ~1740 cm⁻¹ and amide N-H at ~3300 cm⁻¹ .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store below -20°C in airtight containers to prevent degradation .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal, and segregate halogenated waste if brominated analogs are synthesized .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound for pharmacological applications?

- Methodological Answer :

- Analog Synthesis : Modify the ethoxy group (e.g., replace with methoxy or tert-butoxy) to assess electronic effects on bioactivity .

- Biological Assays : Test analogs in vitro for antimicrobial or anti-inflammatory activity using standardized protocols (e.g., MIC assays for bacteria, COX-2 inhibition) .

- Computational Modeling : Perform docking studies with target proteins (e.g., enzymes in inflammatory pathways) to predict binding affinities .

Q. What strategies are recommended for resolving contradictory data in reaction mechanisms involving this compound?

- Methodological Answer :

- Isotopic Labeling : Use ¹³C-labeled ethyl glyoxylate to track incorporation into the final product via NMR .

- Kinetic Studies : Compare rate constants under varying temperatures/pH to identify rate-limiting steps.

- Side-Product Analysis : Isolate byproducts (e.g., hydrolyzed acids) via HPLC and characterize to pinpoint competing pathways .

Q. How can the stability of this compound under various experimental conditions be systematically evaluated?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Hydrolytic Stability : Incubate in buffered solutions (pH 2–12) at 37°C and monitor degradation via UV-Vis or LC-MS .

- Light Sensitivity : Expose to UV/visible light and assess photodegradation products using photostability chambers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.